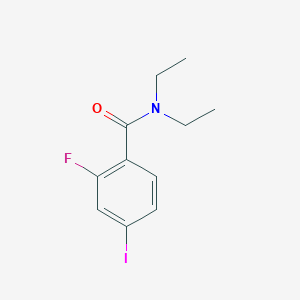

N,N-Diethyl-2-fluoro-4-iodobenzamide

Description

Properties

IUPAC Name |

N,N-diethyl-2-fluoro-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FINO/c1-3-14(4-2)11(15)9-6-5-8(13)7-10(9)12/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRHXFXEIJIQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Fluoro-2-iodobenzoic Acid

The precursor 4-fluoro-2-iodobenzoic acid is synthesized via diazotization and iodide substitution. In a representative protocol:

-

Diazotization : 5-Amino-2-bromobenzoic acid is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt.

-

Iodination : The diazonium salt reacts with KI, yielding 2-bromo-5-iodobenzoic acid (87% yield).

-

Fluorination : Halogen exchange using KF in the presence of a Cu(I) catalyst introduces fluorine at the 2-position.

Conversion to Acyl Chloride

4-Fluoro-2-iodobenzoic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . For example:

Amidation with Diethylamine

The acyl chloride reacts with diethylamine under basic conditions:

-

Procedure : Diethylamine (1.5 eq) is added dropwise to the acyl chloride in DCM at 0°C, followed by triethylamine (1.2 eq) to neutralize HCl.

-

Workup : The mixture is washed with NaHCO₃ and brine, then purified via recrystallization (ethanol/water).

Direct Coupling Using Carbodiimide Reagents

EDCI/HOBt-Mediated Coupling

DCC as Coupling Agent

Dicyclohexylcarbodiimide (DCC) offers an alternative with higher atom economy:

-

Conditions : DCC (1.1 eq) and DMAP (0.1 eq) in THF at 0°C.

-

Limitation : Requires rigorous removal of dicyclohexylurea byproduct via filtration.

Green Chemistry Approaches

Trichlorotriazine (TCT)-Catalyzed Activation

Ethyl Chloroformate Activation

Ethyl chloroformate forms a mixed carbonate intermediate:

-

Activation : 4-Fluoro-2-iodobenzoic acid (1 eq) reacts with ethyl chloroformate (1.1 eq) and triethylamine (1.2 eq) in THF at 0°C.

-

Amidation : Diethylamine (1.5 eq) is added, and the reaction stirs for 4 hours.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs flow chemistry to enhance safety and efficiency:

Catalytic Fluorine-Iodine Exchange

A Pd/C-mediated process substitutes bromine with iodine post-amidation:

-

Brominated Precursor : N,N-Diethyl-2-fluoro-4-bromobenzamide is synthesized via EDCI coupling.

-

Halogen Exchange : Reaction with NaI and Pd/C (5 mol%) in DMF at 120°C for 6 hours.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Scalability |

|---|---|---|---|---|

| Acyl Chloride Route | SOCl₂, Et₂NH | Reflux, 4h | 82–88% | High |

| EDCI Coupling | EDCI, HOBt | RT, 12h | 78–85% | Moderate |

| TCT Activation | TCT, Et₂NH | Solvent-free, 2h | 76% | High |

| Flow Chemistry | SOCl₂, Et₂NH | Continuous flow | >90% | Industrial |

| Halogen Exchange | NaI, Pd/C | 120°C, 6h | 70% | Moderate |

Challenges and Optimization

-

Regioselectivity : Competing iodination at the 3-position is minimized using directed ortho-metalation.

-

Purification : Silica gel chromatography (hexane/EtOAc) resolves N,N-diethyl byproducts.

-

Stability : The iodine substituent necessitates light-sensitive handling to prevent decomposition.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2-fluoro-4-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N,N-Diethyl-2-fluoro-4-azidobenzamide.

Scientific Research Applications

N,N-Diethyl-2-fluoro-4-iodobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-fluoro-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms on the benzene ring can enhance the compound’s binding affinity and specificity towards these targets. The ethyl groups on the nitrogen atom may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological activity of benzamide derivatives is highly dependent on substituent positions and electronic properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Pharmacokinetic Comparison

Key Findings from Comparative Studies

Substituent Impact on Tumor Uptake: The addition of electron-withdrawing groups (e.g., methoxy, acetamido) in Compound 6 increased melanoma uptake to 23.2% ID/g, likely due to enhanced metabolic stability and delayed renal excretion . BZA (6.5% ID/g at 60 min) lacks these substituents but shows high tumor/blood ratios (37:1 at 24h), suggesting efficient melanin binding .

Metabolic Stability: Fluorine at the ortho-position in the target compound could block oxidative metabolism, extending circulation time compared to non-fluorinated analogs like BZA .

Mechanism of Uptake: Melanoma uptake of iodinated benzamides correlates with melanin content rather than sigma-receptor binding . This contrasts with earlier hypotheses but aligns with autoradiography data showing radioactivity localized in melanin granules .

Q & A

Q. What are the standard synthetic routes for N,N-Diethyl-2-fluoro-4-iodobenzamide, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves coupling 4-iodo-2-fluorobenzoic acid derivatives with N,N-diethylethylenediamine. A common approach uses 1-hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as coupling agents to activate the carboxylic acid group, enabling efficient amide bond formation . For example:

Prepare 4-iodo-2-fluorobenzoic acid via halogenation of fluorobenzoic acid precursors.

Activate the acid using HOBT/EDC in anhydrous DMF.

React with N,N-diethylethylenediamine under inert conditions.

Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 acid-to-amine) and temperature control (0–4°C during activation, room temperature for coupling).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via -NMR (δ ~ -110 ppm for aromatic F) and -NMR (diethyl groups at δ 1.2–3.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 364.02 for CHFINO).

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies optimize the radiolabeling efficiency of this compound for in vivo imaging studies?

- Methodological Answer : Radiolabeling with or requires:

- Precursor Design : Use iodonium ylide or nitro precursors for direct electrophilic substitution .

- Reaction Conditions : Optimize temperature (70–90°C for ), reaction time (10–20 min), and molar activity (≥50 GBq/μmol) .

- Purification : Employ solid-phase extraction (C18 cartridges) and semi-preparative HPLC to isolate the radiolabeled compound. Challenges like low radiochemical yield (<30%) may arise due to steric hindrance from the diethyl group; mitigate via microwave-assisted synthesis .

Q. How can researchers resolve contradictions in cellular uptake data of this compound across different melanoma models?

- Methodological Answer : Contradictions (e.g., uptake variability in pigmented vs. non-pigmented melanoma cells ) require:

Mechanistic Studies : Compare uptake kinetics using competitive inhibition assays (e.g., with non-radioactive analogs) to identify receptor-mediated vs. passive diffusion pathways.

Pigmentation Correlation : Quantify melanin content in cell lines via spectrophotometry (λ = 405 nm) and correlate with uptake rates .

In Silico Modeling : Use molecular docking to assess interactions with melanin-binding proteins (e.g., GPCRs).

Q. What are best practices for ensuring reproducibility in studies involving this compound?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Data Management : Use electronic lab notebooks (e.g., Chemotion ELN) to record reaction parameters, NMR raw data, and HPLC chromatograms .

- Metadata Annotation : Include batch-specific details (e.g., solvent purity, humidity levels during synthesis).

- Independent Replication : Collaborate with third-party labs to validate key findings, especially in vivo biodistribution data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound?

- Methodological Answer : Discrepancies (e.g., conflicting IC values in antimicrobial assays) may stem from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) and use reference strains.

- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h) via LC-MS.

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.